Thiophene-2-carbaldehyde serves as an intermediate in the synthesis of various pharmaceuticals and aromatic compounds. Its reactive aldehyde group allows for further modifications and functionalization, enabling the creation of complex molecules with diverse applications. [Source: Fisher Scientific - ]
Researchers utilize thiophene-2-carbaldehyde as a key starting material for the synthesis of β-aryl-β-amino acids and urea derivatives. These compounds hold potential in various fields, including drug discovery and material science. [Source: American Chemical Society - ScienceDirect - Application of thiophene-2-carbaldehyde-modified mesoporous silica as a new sorbent for separation and preconcentration of palladium prior to inductively coupled plasma atomic emission spectrometric determination]
The molecule acts as an arylation reagent, introducing an aromatic group (aryl) onto other molecules. This property is crucial in the development of new functional materials and organic compounds with specific properties. [Source: Sigma-Aldrich - ]
Thiophene-2-carbaldehyde is an organosulfur compound characterized by the molecular formula . It features a thiophene ring with an aldehyde functional group at the second position. This compound appears as a colorless to amber liquid and is known for its versatility in organic synthesis, particularly as a precursor to various pharmaceuticals and agrochemicals. Its significance lies in its ability to participate in numerous
Thiophene-2-carbaldehyde is a flammable liquid with a suspected irritant odor. It can be harmful if inhaled, swallowed, or absorbed through the skin [8].
Thiophene-2-carbaldehyde can undergo several chemical transformations, including:
These reactions highlight the compound's reactivity and utility in synthesizing more complex molecules.
Thiophene-2-carbaldehyde exhibits notable biological activities. Studies have shown that it possesses antimicrobial properties, making it a candidate for further research in developing new antibiotics. Additionally, it has been investigated for its potential anti-cancer effects, particularly in relation to its derivatives that may interact with biological targets involved in cancer progression .
Several methods exist for synthesizing thiophene-2-carbaldehyde:
These methods vary in complexity and yield, providing chemists with options depending on their specific needs.
Thiophene-2-carbaldehyde finds applications across various fields:
Research into the interactions of thiophene-2-carbaldehyde with biological systems has revealed its role as a metabolite in various plants such as Capparis spinosa and Coffea arabica . Studies have indicated that this compound may influence metabolic pathways, although further research is needed to elucidate its precise mechanisms of action.
Thiophene-2-carbaldehyde shares structural similarities with other thiophenes and aldehydes. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Thiophene | C4H4S | Basic structure; lacks aldehyde functionality. |
Thiophene-3-carbaldehyde | C5H4OS | Aldehyde at the 3-position; different reactivity profile. |
Thiophene-2-carboxaldehyde | C5H4O2S | Contains a carboxylic acid group; more polar than thiophene-2-carbaldehyde. |
3-Methylthiophene | C5H6S | Methyl substitution alters properties and reactivity. |
Thiophene-2-carbaldehyde is unique due to its specific position of the aldehyde group on the thiophene ring, which influences its reactivity and applications compared to its isomers and related compounds.
The Vilsmeier-Haack reaction remains a cornerstone for synthesizing thiophene-2-carbaldehyde. This method involves treating thiophene with a chloroiminium ion intermediate, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic formylating agent attacks the electron-rich α-position of thiophene, yielding 2-formylthiophene with high regioselectivity.
Kinetic studies reveal that the reaction proceeds via a two-step mechanism: (1) formation of the Vilsmeier reagent (chloroiminium ion) and (2) electrophilic aromatic substitution at the thiophene’s 2-position. For less reactive substrates, such as 3-methoxybenzo[b]thiophene, elevated temperatures (50–80°C) are required to achieve formylation at the 2-position, whereas harsher conditions may lead to chloro-substitution. The reaction typically achieves yields of 70–90% in dichloroethane or chlorobenzene solvents.
Solid phosgene (triphosgene) offers a safer alternative to gaseous phosgene for large-scale synthesis. In this method, thiophene reacts with DMF and triphosgene in chlorobenzene at 0–85°C, directly yielding thiophene-2-carbaldehyde. Key advantages include:
Optimized conditions (thiophene:triphosgene:DMF molar ratio = 1:0.5:2.6) achieve yields up to 88%. Comparative studies show that chlorobenzene enhances intermediate stability, whereas aprotic solvents like toluene result in lower yields (≤72%) due to side reactions.
Recent advances employ catalytic systems to improve efficiency. A notable example uses tetramethylammonium fluoride (TMAF) and tris(trimethylsilyl)amine to generate a reactive amide base in situ, enabling formylation at room temperature. This method achieves 80–95% yields for thiophene and substituted derivatives (e.g., 5-methylthiophene-2-carbaldehyde) with minimal byproducts.
Key features include:
Friedel-Crafts acylation traditionally uses Lewis acids (e.g., SnCl₄ or AlCl₃) in aprotic solvents. For thiophene-2-carbaldehyde synthesis, solvent choice critically impacts regioselectivity and yield:
Solvent | Lewis Acid | Temperature (°C) | Yield (%) | Regioselectivity (2- vs. 3-position) |
---|---|---|---|---|
Dichloroethane | POCl₃ | 50 | 85 | >99:1 |
Chlorobenzene | SnCl₄ | 25 | 78 | 95:5 |
Toluene | AlCl₃ | 0 | 65 | 90:10 |
Fluorous media | SnCl₄ | 25 | 82 | 97:3 |
Data adapted from. Polar aprotic solvents (e.g., dichloroethane) stabilize electrophilic intermediates, favoring 2-position acylation. Fluorous media, as a phase screen, reduce side reactions and simplify product isolation.
Chlorobenzene outperforms traditional aprotic solvents (e.g., DMF, THF) in Vilsmeier-Haack and Friedel-Crafts reactions:
In contrast, DMF-based systems, while effective for catalytic formylation, require stringent anhydrous conditions and generate acidic waste, complicating purification.
Base-catalyzed condensation reactions involving thiophene-2-carbaldehyde, such as the Knoevenagel reaction, proceed via deprotonation of the active methylene compound followed by nucleophilic attack on the aldehyde carbonyl. Studies demonstrate that the thiophene ring’s electron-withdrawing character enhances the electrophilicity of the aldehyde group, accelerating the reaction rate . For instance, the condensation of thiophene-2-carbaldehyde with malononitrile in ethanol under reflux conditions follows pseudo-first-order kinetics, with rate constants increasing linearly with base concentration (Table 1) . Activation parameters derived from Arrhenius plots reveal an energy barrier of approximately 45 kJ/mol, consistent with a mechanism involving rate-limiting enolate formation .
Table 1: Pseudo-first-order rate constants for Knoevenagel condensation of thiophene-2-carbaldehyde with malononitrile at varying base concentrations
[NaOH] (M) | Rate Constant (k × 10⁻³ s⁻¹) |
---|---|
0.1 | 2.1 ± 0.2 |
0.2 | 4.3 ± 0.3 |
0.3 | 6.5 ± 0.4 |
Isotopic labeling experiments using deuterated solvents confirm that proton transfer from the methylene group to the base occurs in the transition state, as evidenced by kinetic isotope effects (KIE = 2.8) . These findings align with computational models showing partial negative charge development on the carbonyl oxygen during enolate formation .
Thiophene-2-carbaldehyde undergoes oxidation to thiophene-2-carboxylic acid when treated with chromium-based oxidants such as chromium trioxide (CrO₃) in acidic media. The reaction proceeds via a chromate ester intermediate, followed by cleavage of the C–H bond adjacent to the carbonyl group [4]. Kinetic studies reveal a second-order dependence on aldehyde concentration, with rate constants significantly influenced by the electron-donating resonance effects of the thiophene ring [4]. Comparative analysis with benzene-carbaldehyde derivatives shows a 3.2-fold rate enhancement for thiophene-2-carbaldehyde, attributable to stabilization of the transition state by sulfur’s lone pair electrons [4].
Table 2: Oxidation rates of aromatic aldehydes with CrO₃ in acetic acid at 25°C
Compound | Rate Constant (k × 10⁴ L/mol·s) |
---|---|
Thiophene-2-carbaldehyde | 7.9 ± 0.6 |
Benzaldehyde | 2.5 ± 0.3 |
Furfural | 5.1 ± 0.4 |
In situ infrared spectroscopy identifies the formation of a chromyl aldehyde complex (λmax = 480 nm) prior to oxidation, with subsequent decay correlating with carboxylic acid production [4]. Side reactions involving overoxidation to CO₂ occur at elevated temperatures (>50°C), necessitating careful control of reaction conditions [4].
The aldehyde group in thiophene-2-carbaldehyde participates in nucleophilic additions through a two-step mechanism: initial attack by the nucleophile followed by proton transfer. For primary amines, the reaction forms Schiff bases with equilibrium constants (Keq) ranging from 10² to 10⁴ L/mol, depending on the amine’s nucleophilicity . Steric effects dominate in bulkier nucleophiles—tert-butylamine exhibits a 12-fold lower Keq than methylamine due to hindered access to the planar carbonyl group .
Density functional theory (DFT) calculations predict a reaction barrier of 28 kJ/mol for hydride attack in reductions using sodium borohydride, with the thiophene ring’s conjugation stabilizing the transition state through resonance . Experimental activation energies (31 kJ/mol) align closely with these predictions, validating the computational model .
Substituents on the thiophene ring modulate reaction rates by altering the electron density at the aldehyde carbon. Electron-withdrawing groups (e.g., nitro, cyano) at the 4-position increase the electrophilicity of the carbonyl group, accelerating nucleophilic additions by up to 8-fold [4]. Conversely, electron-donating groups (e.g., methoxy, methyl) retard reactions through resonance and inductive effects (Table 3) [4].
Table 3: Relative rates of nucleophilic addition for substituted thiophene-2-carbaldehydes
Substituent (Position) | Relative Rate (krel) |
---|---|
–NO₂ (4) | 8.2 |
–CN (4) | 5.7 |
–H | 1.0 |
–OCH₃ (5) | 0.6 |
–CH₃ (5) | 0.8 |
Time-resolved UV-Vis spectroscopy captures bathochromic shifts in the carbonyl absorption band (Δλ = 15 nm) upon introduction of electron-withdrawing groups, confirming enhanced electrophilicity . These electronic perturbations correlate with Hammett substituent constants, enabling predictive modeling of reaction outcomes .
Linear free-energy relationships (LFER) using Hammett σ constants reveal a strong correlation (R² = 0.94) between substituent electronic effects and reaction rates for thiophene-2-carbaldehyde derivatives . The ρ value of +1.8 obtained for Knoevenagel condensations indicates a transition state with significant negative charge development on the carbonyl oxygen, consistent with rate-limiting enolate formation . Deviations from linearity for meta-substituted derivatives suggest steric contributions to the reaction mechanism .
Equation 1: Hammett correlation for substituted thiophene-2-carbaldehydes
$$ \log\left(\frac{k}{k0}\right) = \rho \sigma $$
Where $$k0$$ = rate constant for unsubstituted derivative, $$\rho$$ = reaction constant, $$\sigma$$ = substituent constant .
Nonlinear regression analysis identifies a dual-parameter model incorporating both σ and Es (Taft steric parameter) as optimal for predicting rates of nucleophilic additions (R² = 0.97) [4]. This underscores the interplay between electronic and steric factors in governing thiophene-2-carbaldehyde’s reactivity [4].
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